N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C17H11Cl2N3O2 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N,1-bis(4-chlorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-11-1-5-13(6-2-11)20-17(24)16-15(23)9-10-22(21-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,24) |
InChI Key |
DKULFICGLZFBCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of β-Oxo Anilide Precursors
The precursor N-(4-chlorophenyl)-3-oxobutanamide is synthesized via condensation of 2,2,6-trimethyl-1,3-dioxin-4-one with 4-chloroaniline in xylene at 150°C. This reaction proceeds via nucleophilic acyl substitution, yielding the β-oxo anilide in 70–88% yield.
Key Reaction Conditions
-
Solvent: Xylene
-
Temperature: 150°C
-
Catalyst: None (thermal activation)
-
Yield: 70–88%
Cyclization with Hydrazine Hydrate
The β-oxo anilide is treated with hydrazine hydrate in ethanol under reflux to form the pyridazine ring. Intramolecular cyclization occurs via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
Optimized Protocol
-
Reagents: Hydrazine hydrate (2 equiv)
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Time: 4 hours
Mechanistic Insights
-
Hydrazine attacks the ketone carbonyl, forming a hydrazone intermediate.
-
Tautomerization enables cyclization, eliminating water to form the dihydropyridazine ring.
-
Aromatic stabilization drives the reaction to completion.
Multi-Component Reactions (MCRs)
MCRs offer a one-pot route to construct the pyridazine scaffold while introducing substituents simultaneously.
Hantzsch-Type Adaptation
A modified Hantzsch reaction employs ethyl acetoacetate, 4-chlorobenzaldehyde, and urea derivatives. While traditional Hantzsch reactions yield dihydropyridines, substituting urea with hydrazine redirects the pathway toward pyridazines.
Procedure
-
Reactants:
-
Ethyl acetoacetate (2 equiv)
-
4-Chlorobenzaldehyde (2 equiv)
-
Hydrazine hydrate (1 equiv)
-
-
Catalyst: Polyindole-TiO₂ nanocatalyst (5 mol%)
-
Solvent: Solvent-free
-
Temperature: 80°C
Advantages
-
Avoids isolation of intermediates.
-
Green chemistry principles (solvent-free, recyclable catalyst).
Post-Functionalization of Preformed Pyridazines
For late-stage diversification, preformed pyridazines undergo amidation or aryl coupling.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Hydrazine Cyclization | 65–70 | High regioselectivity | Multi-step, moderate yield |
| MCRs | 75–82 | One-pot, green conditions | Requires specialized catalysts |
| Post-Functionalization | 85 | Flexible late-stage modification | Lengthy synthesis |
Structural Confirmation and Characterization
Synthetic products are validated via spectroscopic and crystallographic methods:
-
IR Spectroscopy: Bands at 1698 cm⁻¹ (C=O) and 3470 cm⁻¹ (NH).
-
¹H NMR: Distinct signals for pyridazine protons (δ 7.63–7.65 ppm) and amide NH (δ 11.0 ppm).
-
X-ray Crystallography: Planar pyridazine ring with dihedral angles <10° between aryl groups.
Industrial-Scale Considerations
Patent US3985758A highlights challenges in large-scale production, emphasizing column chromatography for purification. Recent advances replace chromatography with crystallization in acetone/water mixtures, reducing costs.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Several studies have reported that derivatives of dihydropyridazine compounds exhibit antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, research indicates that modifications to the dihydropyridazine structure can enhance its efficacy against various cancer types by targeting specific pathways involved in tumor growth .
-
Antimicrobial Properties
- N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has shown promising antimicrobial activity against both bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes or inhibit critical enzymes involved in microbial metabolism has been highlighted in several pharmacological studies .
- Anti-inflammatory Effects
Table 1: Summary of Pharmacological Activities
Case Study: Antitumor Activity
In a study investigating the antitumor effects of this compound, researchers synthesized various derivatives and assessed their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the phenyl rings significantly enhanced the compound's potency, suggesting a structure-activity relationship that could guide future drug design .
Case Study: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of the compound against clinical isolates of bacteria and fungi. The results demonstrated that the compound exhibited significant inhibitory effects at low concentrations, indicating its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridazine Carboxamide Family
1-(4-Chlorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS 898526-38-0)
- Molecular Formula : C₁₈H₁₄ClN₃O₂
- Molecular Weight : 339.8 g/mol
- Key Differences: Substituents: Retains a 4-chlorophenyl group at the N1-position but replaces the second 4-chlorophenyl with a 3-methylphenyl group on the carboxamide.
| Parameter | Target Compound | CAS 898526-38-0 |
|---|---|---|
| Molecular Formula | C₁₈H₁₂Cl₂N₃O₂ (inferred) | C₁₈H₁₄ClN₃O₂ |
| Molecular Weight | ~373.2 g/mol | 339.8 g/mol |
| Substituents | Dual 4-chlorophenyl groups | 4-Chlorophenyl + 3-methylphenyl |
| Lipophilicity (Predicted) | Higher (dual Cl) | Moderate (Cl + methyl) |
Quinoline and Naphthyridine Carboxamide Analogues
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)
- Molecular Formula : C₂₆H₃₅N₃O₂
- Molecular Weight : 422.6 g/mol
- Key Differences :
- Core Structure: A [1,5]-naphthyridine ring (fused benzene and pyridine) instead of pyridazine.
- Substituents: Bulky 3,5-dimethyladamantyl and pentyl groups enhance hydrophobicity and steric bulk.
- Pharmacological Relevance: Such modifications are typical in antiviral or anticancer agents, where bulkier substituents improve target affinity but may reduce solubility .
| Parameter | Target Compound | Compound 67 |
|---|---|---|
| Core Structure | Pyridazine | Naphthyridine |
| Nitrogen Arrangement | Adjacent N atoms (1,2-positions) | Fused benzene-pyridine system |
| Molecular Weight | ~373.2 g/mol | 422.6 g/mol |
| Functional Groups | Dual chlorophenyl | Adamantyl + pentyl |
Environmental and Reactivity Considerations
These compounds exhibit environmental persistence due to strong C-Cl bonds.
Research Findings and Implications
- Synthetic Accessibility: Pyridazine carboxamides are synthesized via condensation reactions, similar to quinoline derivatives, but require precise control of substituent placement .
- Biological Activity : The dual 4-chlorophenyl groups in the target compound may enhance binding to hydrophobic enzyme pockets, though this remains untested in the provided evidence. In contrast, naphthyridine derivatives like Compound 67 show optimized activity in medicinal chemistry contexts .
- Environmental Impact : Chlorophenyl groups raise concerns about bioaccumulation, but heterocyclic cores may facilitate biodegradation compared to legacy pollutants like DDT .
Biological Activity
N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique dihydropyridazine core with two 4-chlorophenyl substituents. Its molecular formula is with a molecular weight of approximately 360.2 g/mol. The structural attributes contribute significantly to its biological interactions and activities.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits various pharmacological properties:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting the release of pro-inflammatory cytokines, which could be beneficial in treating inflammation-related diseases.
- Anticancer Potential : Similar compounds have been explored for their anticancer properties. The structural similarity to known bioactive compounds suggests that this compound may also exhibit cytotoxic effects against cancer cells .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. For instance, its ability to inhibit the NF-κB pathway has been noted in related compounds .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)-2-hydroxyethylamine | Structure | Contains a hydroxyl group enhancing solubility |
| 6-Amino-2-(4-chlorophenyl)-pyridine | Structure | Exhibits different biological activity profile |
| 5-(4-Chlorophenyl)-2-thioxoimidazolidinone | Structure | Features a thioxo group affecting reactivity |
This compound stands out due to its dual chlorophenyl substitution and the presence of both carbonyl and carboxamide functionalities, which may enhance its biological activity compared to similar compounds lacking these features.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In vitro Studies : Initial in vitro experiments demonstrated that the compound could significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell lines exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
- In vivo Efficacy : Animal models have shown that administration of related compounds can alleviate symptoms associated with acute lung injury (ALI) and sepsis. These findings suggest that this compound may also possess similar therapeutic effects .
Q & A
Basic: What are the established synthetic routes for N,1-bis(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via condensation reactions involving substituted pyridazine precursors and chlorophenyl derivatives. A general approach involves refluxing intermediates (e.g., diethyl anilinomethylene-malonate) with diphenyl ether at 220°C for cyclization . Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for carboxamide formation.
- Catalysts: Lewis acids like ZnCl₂ may accelerate cyclization.
- Purification: Recrystallization from acetone/water mixtures improves yield and purity.
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Diphenyl ether, 220°C, 3 h | 78.5 | >95% |
| Carboxamide formation | 4-Chlorophenyl isocyanate, DMF, RT, 18 h | 65 | 92% |
Advanced: How can structural discrepancies in NMR data for this compound be resolved?
Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Methodological solutions include:
- 2D NMR (HSQC, HMBC): Confirm connectivity of chlorophenyl groups and pyridazine ring .
- LC/MS validation: Detect molecular ion peaks ([M+H]⁺/[M−H]⁻) to verify molecular weight .
- Crystallography: Use SHELX programs for single-crystal X-ray diffraction to unambiguously assign the structure .
Note: A prior study reported mismatched ¹H NMR signals for a related compound due to incorrect assignment of substituent positions, resolved via ¹³C NMR and DEPT-135 .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- X-ray crystallography: SHELXL refinement provides bond lengths/angles, confirming the dihydropyridazine core and chlorophenyl orientations .
- ¹H/¹³C NMR: Key signals include the pyridazine C=O (δ ~165 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
- LC/MS: Monitors [M+H]⁺ at m/z 414.3 (calculated for C₁₇H₁₂Cl₂N₂O₂) .
Advanced: How do substituents on the pyridazine scaffold modulate biological activity?
Answer:
The 4-chlorophenyl groups at N1 and C3 positions determine receptor binding. For example:
- CB2 receptor modulation: A 4-chlorophenyl substituent at C6 confers inverse agonism by stabilizing W6.48 in GPCRs, as shown via molecular dynamics .
- Enzyme inhibition: Substituent bulkiness (e.g., tert-butyl vs. methyl) alters steric hindrance in target active sites .
Table 2: Substituent Effects on Biological Activity
| Substituent (C6) | Receptor Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 4-Chlorophenyl | 12.3 ± 1.5 | Inverse Agonist |
| Methyl | 8.9 ± 0.7 | Agonist |
Basic: What in vitro assays are suitable for evaluating this compound’s activity?
Answer:
- Radioligand binding assays: Use ³H-labeled ligands (e.g., CP-55,940 for CB2 receptors) to measure competitive displacement .
- Enzyme inhibition: Monitor carbonic anhydrase activity via stopped-flow CO₂ hydration .
- Cell-based assays: Measure apoptosis or cytotoxicity in HEK293 cells using MTT assays (IC₅₀ ~15 µM) .
Advanced: How can conflicting bioactivity data between structural analogs be rationalized?
Answer: Contradictions may stem from off-target effects or assay conditions. Mitigation strategies:
- Orthogonal assays: Combine binding (SPR) and functional (cAMP) assays to confirm target engagement .
- Metabolic stability testing: Use liver microsomes to rule out rapid degradation masking true activity .
- Co-crystallography: Resolve target-ligand complexes to identify critical binding interactions (e.g., hydrogen bonding with pyridazine C=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
